molecular formula C15H11F3O3 B3164031 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone CAS No. 887575-19-1

1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone

Cat. No.: B3164031
CAS No.: 887575-19-1
M. Wt: 296.24 g/mol
InChI Key: HIOWQDWOBONDRI-UHFFFAOYSA-N
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Description

1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone (CAS 887575-19-1) is a high-value synthetic intermediate with significant potential in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C15H11F3O3 and a molecular weight of 296.24 g/mol, features a distinct 1,3-disubstituted aromatic scaffold characteristic of privileged structures in bioactive molecule development . Its primary research value lies as a precursor for the synthesis of novel 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds intensively investigated for their potent antitumor and antibacterial properties . The 1,3,4-oxadiazole scaffold is a key pharmacophore in modern anticancer agent design, with demonstrated mechanisms of action that include the inhibition of critical enzymatic targets such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are pivotal for cancer cell proliferation . Furthermore, the compound's structure, which incorporates a trifluoromethoxy phenoxy group, aligns with molecular hybridization strategies used to create chalcone and chalcone-like derivatives . Such derivatives are promising scaffolds for developing new antibacterial agents, particularly against multidrug-resistant strains like Staphylococcus aureus , by potentially interfering with efflux pumps and other resistance mechanisms . The electron-withdrawing trifluoromethoxy group enhances the molecule's metabolic stability and lipophilicity, favorable properties for optimizing pharmacokinetic profiles in lead compound development . Researchers utilize this ketone intermediate in cyclocondensation reactions with hydrazides to build the 1,3,4-oxadiazole ring, or in Claisen-Schmidt condensations to form chalcones . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory applications by qualified scientists.

Properties

IUPAC Name

1-[4-[3-(trifluoromethoxy)phenoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-10(19)11-5-7-12(8-6-11)20-13-3-2-4-14(9-13)21-15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOWQDWOBONDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695116
Record name 1-{4-[3-(Trifluoromethoxy)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887575-19-1
Record name 1-{4-[3-(Trifluoromethoxy)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 4 3 Trifluoromethoxy Phenoxy Phenyl Ethanone

Precursor Synthesis and Building Block Strategies

The assembly of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone can be approached by strategically forming its core components: the diaryl ether linkage and the ethanone (B97240) functional group. The order of these bond-forming events can be varied to optimize yield and purity.

The formation of the diaryl ether bond is a critical step in the synthesis. This is typically achieved through nucleophilic aromatic substitution, most notably the Ullmann condensation or related copper-catalyzed coupling reactions. One common strategy involves the reaction of a phenol (B47542) with an activated aryl halide.

For the synthesis of the target molecule, two primary pathways can be envisioned:

Pathway A : Coupling of 4-hydroxyacetophenone with an activated 3-(trifluoromethoxy)benzene derivative, such as 1-bromo-3-(trifluoromethoxy)benzene.

Pathway B : Coupling of 3-(trifluoromethoxy)phenol (B139506) with an activated 4-acetylphenyl derivative, such as 4-fluoroacetophenone or 4-bromoacetophenone.

A general method for synthesizing phenoxyphenyl ethanones involves reacting a bromoacetophenone with a phenol in the presence of a base like sodium methylate and a copper(I) bromide catalyst. google.com This approach is designed to create the ether linkage, with the phenol often serving as the solvent. google.com The reaction time is typically short, and this method can be adapted for industrial-scale production. google.com

Table 1: Representative Conditions for Phenoxyphenyl Ether Synthesis

Reactant 1 Reactant 2 Catalyst Base Solvent Reaction Time Yield
3-Bromoacetophenone Phenol Cuprous Bromide Sodium Methylate Phenol Short >80% google.com

An alternative synthetic route involves forming the phenoxyphenyl ether backbone first, followed by the introduction of the ethanone group. The Friedel-Crafts acylation is a classic and highly effective method for this transformation. sigmaaldrich.comchemguide.co.uk In this reaction, an arene (in this case, 3-(trifluoromethoxy)phenoxybenzene) reacts with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov

The reaction proceeds via an electrophilic aromatic substitution mechanism. sigmaaldrich.com The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring. The acylation typically occurs at the para position of the unsubstituted phenoxy ring due to steric hindrance and the activating nature of the ether group, leading to the desired 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone. Friedel-Crafts acylation is a versatile method used in the synthesis of various aromatic ketones, including intermediates for pharmaceuticals like naproxen (B1676952) and ibuprofen. sigmaaldrich.comgoogle.com

Table 2: General Parameters for Friedel-Crafts Acylation

Arene Acylating Agent Catalyst Key Intermediate Product Type

Regioselective Installation and Manipulation of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability, making its strategic introduction a key area of research. researchgate.net However, the synthesis of aryl trifluoromethyl ethers is challenging due to the lack of mild and efficient methods. nih.gov

Direct trifluoromethoxylation of a pre-formed phenoxyphenyl acetophenone (B1666503) is difficult. Therefore, the -OCF₃ group is typically introduced at an earlier stage, starting from a corresponding phenol precursor, such as 3-hydroxyphenol.

Several modern methods have been developed for this transformation:

Oxidative Desulfurization-Fluorination : This is a general method applicable to both aromatic and aliphatic trifluoromethyl ethers. It involves converting a phenol into a xanthate intermediate. mdpi.com This xanthate is then treated with an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride (B91410) source such as a pyridine-HF complex to yield the aryl trifluoromethyl ether. mdpi.com This method is noted for its broad scope and suitability for large-scale synthesis. mdpi.com

Silver-Mediated O-Trifluoromethylation : This approach uses a nucleophilic CF₃ source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of an oxidant like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) and a silver salt. nih.gov This allows for the direct trifluoromethoxylation of unprotected phenols under relatively mild conditions. nih.gov

Decarboxylative Fluorination : Aryloxydifluoroacetic acids can be converted to aryl trifluoromethyl ethers using reagents like silver(II) fluoride (AgF₂). mdpi.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the aromatic ring. mdpi.com

Derivatization Reactions of the Ethanone Moiety

The ethanone group in the target molecule is a versatile handle for further chemical modifications, particularly at the α-carbon (the carbon atom adjacent to the carbonyl group). mdpi.com Such functionalizations are important for creating analogues with potentially different biological or material properties. nih.govresearchgate.net

The protons on the α-carbon of the acetophenone system are acidic and can be removed to form an enolate, which can then react with various electrophiles.

α-Bromination : The introduction of a bromine atom at the α-position is a common transformation. This can be achieved by treating the acetophenone derivative with bromine (Br₂) in a suitable solvent like diethyl ether or 1,4-dioxane (B91453). mdpi.com Some procedures proceed without a catalyst, while others utilize acid promoters. mdpi.com For example, a continuous flow procedure for the α-bromination of acetophenone using HBr and bromine in 1,4-dioxane has been shown to be highly effective and selective. mdpi.com This reaction yields an α-bromo ketone, which is a valuable synthetic intermediate for further reactions.

α-Trifluoromethylation : Introducing a trifluoromethyl group at the α-position can be accomplished using radical-based methods. acs.org A modern approach involves visible-light photoredox catalysis. acs.org In this process, the ketone is first converted in situ to a silyl (B83357) enol ether. This intermediate then reacts with a CF₃ radical source, such as triflyl chloride (CF₃SO₂Cl), in the presence of an organic photocatalyst like Eosin Y. acs.org This method has been successfully applied to a diverse set of ketones, including various substituted acetophenones, and can be performed efficiently under continuous flow conditions. acs.org

Table 3: Methods for Alpha-Functionalization of Acetophenones

Transformation Reagents Catalyst/Conditions Product
α-Bromination Br₂ mdpi.com Acid-free or HBr promoter mdpi.com α-Bromo Acetophenone

Reduction of the Carbonyl Group

The carbonyl group of 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone can be selectively reduced to the corresponding alcohol, 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanol. This transformation is a critical step in the synthesis of various biologically active molecules. Common methods for this reduction include catalytic hydrogenation and the use of hydride reagents.

Catalytic Hydrogenation:

Catalytic hydrogenation offers a clean and efficient method for the reduction of the ketone. While specific studies on 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone are not prevalent in publicly accessible literature, analogous reductions of trifluoromethyl-substituted acetophenones provide insight into typical reaction conditions. For instance, the asymmetric hydrogenation of 3'-(trifluoromethyl)acetophenone (B147564) has been achieved using various catalysts to produce the corresponding chiral alcohol, a key building block for neuroprotective compounds. nih.gov

A study on the asymmetric reduction of 3'-(trifluoromethyl)acetophenone utilized a recombinant E. coli whole-cell catalyst expressing a carbonyl reductase. nih.gov The optimization of this biotransformation highlights the importance of reaction parameters.

ParameterOptimal Condition
BiocatalystRecombinant E. coli BL21(DE3) expressing carbonyl reductase
pH7.0
Temperature30 °C
Additive4% (w/v) Choline chloride:Lysine

This biocatalytic approach resulted in a high yield (91.5%) and excellent enantiomeric excess (>99.9%) of the corresponding (R)-alcohol. nih.gov

Hydride Reductions:

The use of hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), is another common method for the reduction of acetophenone derivatives. While specific conditions for 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone are not detailed, the general procedure involves dissolving the ketone in a suitable solvent, typically an alcohol like methanol (B129727) or ethanol, and then adding the hydride reagent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Oxidation Reactions of the Acetophenone Side Chain

The acetophenone side chain of 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone can undergo oxidation to yield various products, most notably the corresponding carboxylic acid or ester, which are valuable synthetic intermediates.

Baeyer-Villiger Oxidation:

A prominent method for the oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. organic-chemistry.orgwikipedia.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. For aryl ketones like 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone, the aryl group has a higher migratory aptitude than the methyl group. organic-chemistry.org This would result in the formation of the corresponding phenyl acetate (B1210297) derivative.

The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org Subsequent rearrangement with migration of the more substituted group leads to the ester product.

Oxidation to Carboxylic Acid:

While the Baeyer-Villiger oxidation yields an ester, other oxidative methods can convert the acetophenone side chain into a carboxylic acid. For instance, treatment with strong oxidizing agents under harsh conditions can lead to cleavage of the acetyl group to form the corresponding benzoic acid derivative. However, milder methods are often preferred to avoid degradation of the trifluoromethoxy group. The direct O-trifluoromethylation of carboxylic acids has been reported, highlighting the utility of the resulting trifluoromethyl esters as synthetic intermediates. researchgate.net

Investigation of Reaction Conditions and Optimization Parameters

The synthesis of 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone typically involves the formation of a diaryl ether linkage, which can be achieved through methods such as the Ullmann condensation or Friedel-Crafts acylation. The optimization of these reactions is crucial for achieving high yields and purity.

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. The synthesis of 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone would involve the coupling of a substituted 4-haloacetophenone with 3-trifluoromethoxyphenol, or a 4-hydroxyphenylacetophenone with a 3-trifluoromethoxy-substituted aryl halide.

Optimization of the Ullmann reaction often involves screening of various parameters:

ParameterVariables
Copper Source CuI, Cu₂O, Cu(OAc)₂
Ligand N,N-dimethylglycine, L-proline, phenanthroline derivatives
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent DMF, DMSO, Dioxane, Toluene
Temperature 80-150 °C

For the synthesis of electron-rich diaryl ethers, a study found that a combination of copper(I) iodide (10 mol%), N,N-dimethylglycine as the ligand, and potassium phosphate (B84403) as the base in acetonitrile (B52724) at 80 °C was an efficient system. google.com

Friedel-Crafts Acylation:

Alternatively, a Friedel-Crafts acylation could be employed. This would involve the acylation of 3-trifluoromethoxyphenoxybenzene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Key parameters for optimization include:

ParameterVariables
Lewis Acid Catalyst AlCl₃, FeCl₃, BF₃·OEt₂
Solvent Dichloromethane (DCM), nitrobenzene, carbon disulfide
Temperature 0 °C to reflux
Stoichiometry Molar ratio of reactants and catalyst

A patent for a Friedel-Crafts process highlights the use of halogenation catalysts, which could potentially be combined with fluorination processes. acs.org Another study describes the use of trifluoromethanesulfonic acid for the Friedel-Crafts acylation of twisted amides, demonstrating the ongoing development of milder and more selective methods. organic-chemistry.org

Comparative Analysis of Synthetic Routes for Structural Analogs

The synthesis of diaryl ethers, the core structure of 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone and its analogs, can be achieved through several synthetic routes. The most prominent are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for C-O bond formation.

Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling:

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper-basedPalladium-based
Reaction Temperature Generally higher (often >100 °C)Generally milder (can proceed at room temperature to 100 °C)
Ligands Often simple N- or O-donor ligandsBulky electron-rich phosphine (B1218219) ligands (e.g., XPhos, BrettPhos)
Substrate Scope Traditionally required electron-deficient aryl halidesBroader substrate scope, including electron-rich and sterically hindered partners
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Often stronger bases (e.g., NaOtBu, K₃PO₄)

The classical Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. researchgate.net Modern protocols have introduced ligands to facilitate the reaction under milder conditions. google.com The Buchwald-Hartwig reaction, while often more expensive due to the palladium catalyst and specialized ligands, typically offers a broader substrate scope and milder reaction conditions.

Friedel-Crafts Acylation vs. Other Routes for Ketone Introduction:

For the introduction of the acetophenone moiety, Friedel-Crafts acylation is a direct method. However, it can suffer from issues with regioselectivity, especially with substituted aromatic rings.

Alternative strategies for synthesizing diaryl ketones include:

Palladium-Catalyzed Direct Arylation: A method involving the direct C-H arylation of 2-aryl-1,3-dithianes followed by hydrolysis has been developed for the synthesis of diaryl ketones. nih.gov This "umpolung" approach offers a different disconnection strategy.

From Carboxylic Acids: Trifluoromethyl ketones can be synthesized from carboxylic acids, avoiding the need to first prepare an acid chloride. orgsyn.org This can be advantageous for substrates sensitive to the conditions required for acid chloride formation.

The choice of synthetic route for 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone and its analogs will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule.

Spectroscopic Data for 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone Not Available in Public Scientific Databases

A comprehensive search for advanced spectroscopic data for the chemical compound 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone has yielded no specific experimental results within publicly accessible scientific literature and databases. As a result, a detailed article based on the requested methodological framework cannot be generated at this time.

The structural elucidation and characterization of a chemical compound rely on empirical data obtained from various analytical techniques. The required information, including Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F), Fourier Transform Infrared (FT-IR) and Raman vibrational data, mass spectrometry (MS) for molecular formula confirmation, X-ray diffraction (XRD) for solid-state analysis, and Ultraviolet-Visible (UV-Vis) spectroscopy for electronic transitions, is not available for 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone in the reviewed sources.

While general principles of these spectroscopic methods are well-established, applying them to a specific compound without actual experimental data would be speculative and would not meet the standards of scientific accuracy. Each section of the proposed article outline requires specific data points, such as chemical shifts for NMR, absorption frequencies for vibrational spectroscopy, mass-to-charge ratios for mass spectrometry, crystal lattice parameters for XRD, and absorption maxima for UV-Vis spectroscopy.

Without access to published research detailing the synthesis and characterization of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone, it is not possible to provide the detailed research findings and data tables as requested.

Despite a comprehensive search for computational and quantum chemical investigations on the specific compound 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone , no dedicated scientific literature containing the requested detailed analyses such as Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, or Natural Bond Orbital (NBO) analysis for this exact molecule could be located.

The search yielded studies on structurally related compounds, including those with trifluoromethyl groups instead of the specified trifluoromethoxy group, or polymers containing trifluoromethoxy moieties. However, in strict adherence to the user's request to focus solely on "1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone" and not introduce data from other chemical entities, it is not possible to generate the requested article.

Providing an analysis based on related but different compounds would not meet the stringent requirements for scientific accuracy and specificity outlined in the instructions. Therefore, the requested article cannot be generated at this time due to the lack of available research data for the target molecule.

Computational and Quantum Chemical Investigations of 1 4 3 Trifluoromethoxy Phenoxy Phenyl Ethanone

Analysis of Noncovalent Interactions and Intermolecular Forces

The study of noncovalent interactions, often visualized through techniques like Hirshfeld surface analysis, is crucial for understanding the crystal packing and physical properties of a compound. This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This method allows for the quantification of intermolecular contacts, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is essential for elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. This knowledge is fundamental for optimizing synthesis routes and understanding a compound's reactivity. Computational studies can map the potential energy surface of a reaction, providing critical data on activation energies and reaction kinetics.

The synthesis of related structures, such as trifluoromethyl acetophenone (B1666503) oximes, has been described in the literature, sometimes involving multi-step processes that include Grignard reactions. However, a theoretical investigation into the reaction mechanism for the synthesis of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone, or any subsequent reactions it might undergo, is absent from public research databases. Such a study would involve calculating the geometries of reactants, products, and transition states to determine the most energetically favorable reaction pathway. Without these computational studies, a detailed, scientifically accurate discussion of its reaction mechanisms remains speculative.

Structure Reactivity Relationships and Electronic Effects in 1 4 3 Trifluoromethoxy Phenoxy Phenyl Ethanone Derivatives

Influence of the Trifluoromethoxy Group on Aromatic Reactivity and Electronic Properties

The trifluoromethoxy (-OCF3) group is a unique substituent whose influence on aromatic systems is a blend of competing electronic effects. It is often considered a "pseudo-halogen" due to its moderate electron-withdrawing nature, similar to that of a chlorine atom.

Electron-Withdrawing Nature and Its Consequences

The trifluoromethoxy group's character stems from the dual influence of its constituent parts. The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect (a -I effect). Simultaneously, the oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance (a +R effect). However, this resonance donation is significantly weaker than that of a methoxy (B1213986) (-OCH3) group and even weaker than that of a single fluorine atom.

The net result is that the strong inductive withdrawal dominates, making the -OCF3 group a net electron-withdrawing substituent. This has several key consequences:

Deactivation of the Aromatic Ring : By withdrawing electron density, the -OCF3 group makes the attached phenyl ring less nucleophilic. Consequently, the ring is deactivated towards electrophilic aromatic substitution, reacting more slowly than unsubstituted benzene (B151609).

Acidity Modification : The electron-withdrawing nature of the -OCF3 group stabilizes the conjugate base of phenols and benzoic acids, thereby increasing their acidity and lowering their pKa values.

Ortho-Para Direction : Despite its deactivating nature, the resonance donation from the oxygen lone pairs, though weak, is sufficient to direct incoming electrophiles to the ortho and para positions. This places the -OCF3 group in the category of ortho-para directing deactivators, similar to halogens.

The quantitative electronic effect of the -OCF3 group can be illustrated by comparing its Hammett constants (σ) with those of other common substituents.

Table 1: Comparison of Hammett Substituent Constants

Substituent σ_meta_ σ_para_ Electronic Effect Summary
-H 0.00 0.00 Neutral reference
-OCH3 0.12 -0.27 Strong +R, weak -I; Activating
-F 0.34 0.06 Strong -I, weak +R; Deactivating
-Cl 0.37 0.23 Strong -I, weak +R; Deactivating
-OCF3 0.40 0.35 Very strong -I, very weak +R; Deactivating
-CF3 0.43 0.54 Strong -I; Deactivating
-NO2 0.71 0.78 Strong -I, strong -R; Deactivating

This table presents representative Hammett constant values, which quantify the electron-donating or -withdrawing influence of a substituent on a benzene ring.

Steric and Inductive Effects on Substituent Patterns

Beyond purely electronic effects, the size and geometry of the trifluoromethoxy group influence substituent patterns. Unlike methoxy-substituted benzenes which tend to adopt a planar conformation, structural studies have revealed that trifluoromethoxybenzenes often prefer a non-planar conformation where the O-CF3 bond is orthogonal to the plane of the aryl ring. rsc.org This orientation is thought to be stabilized by hyperconjugative interactions and minimizes repulsion between the fluorine lone pairs and the ring's π-electrons. rsc.org

This steric bulk can hinder attack at the adjacent ortho positions. This steric hindrance, combined with the strong inductive electron withdrawal that deactivates the entire ring, results in a pronounced preference for substitution at the para position during electrophilic aromatic substitution reactions.

Role of the Phenoxy Ether Linkage in Modulating Molecular Interactions and Selectivity

Conformational Flexibility : The C-O-C ether bond allows for significant rotational freedom, enabling the two phenyl rings to adopt a wide range of conformations. This flexibility is critical in determining the molecule's three-dimensional shape and its ability to interact with other molecules or biological targets.

Transmission of Electronic Effects : The ether linkage acts as a conduit for electronic effects to be transmitted from one ring to the other. The strong electron-withdrawing influence of the 3-trifluoromethoxy group on its ring is relayed through the ether oxygen to the second ring, influencing the reactivity of the ethanone (B97240) group. This makes the carbonyl carbon more electrophilic than it would be in the unsubstituted 1-(4-phenoxyphenyl)ethanone.

Site of Interaction : The lone pairs on the ether oxygen can act as a hydrogen bond acceptor, allowing for specific intermolecular interactions with solvents or reagents, which can modulate the molecule's solubility and reactivity.

Comparative Structure-Reactivity Studies with Related Phenoxyphenyl Ethanones and Fluorinated Acetophenones

To fully appreciate the unique reactivity of 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone, it is instructive to compare it with structurally related compounds.

Compared to 1-(4-phenoxyphenyl)ethanone , the addition of the -OCF3 group at the 3-position of the phenoxy ring introduces a strong, long-range electron-withdrawing effect. researchgate.net This deactivates both aromatic rings towards further electrophilic substitution and increases the electrophilicity of the ketone's carbonyl carbon, making it more susceptible to nucleophilic attack.

When compared with other fluorinated acetophenones , the distinct role of the -OCF3 group becomes evident. For instance, acetophenones with a trifluoromethyl (-CF3) substituent directly on the ring are strongly deactivated and meta-directing. libretexts.org In contrast, α-fluorinated ketones exhibit increased reactivity at the carbonyl group but are also subject to specific conformational preferences that can influence reaction pathways. The -OCF3 group is distinctive in that it deactivates the ring while still directing incoming electrophiles to the ortho and para positions. libretexts.org

Impact of Substituent Position and Nature on Reaction Outcomes

The position and nature of substituents are paramount in determining reaction outcomes in aromatic systems. msu.edukg.ac.rs An activating group like methoxy (-OCH3) accelerates electrophilic substitution and directs ortho/para, while a deactivating group like nitro (-NO2) slows the reaction and directs meta. libretexts.org

Table 2: Influence of Substituent Nature and Position on Electrophilic Aromatic Substitution

Substituted Benzene Substituent Type Reactivity vs. Benzene Orientation of Products
Toluene (-CH3) Activating Faster Ortho, Para
Anisole (-OCH3) Activating Much Faster Ortho, Para
Fluorobenzene (-F) Deactivating Slower Ortho, Para
Chlorobenzene (-Cl) Deactivating Slower Ortho, Para
Trifluoromethylbenzene (-CF3) Deactivating Much Slower Meta

This table summarizes the general trends in reactivity and regioselectivity for monosubstituted benzene rings. libretexts.orglibretexts.org

Stereoelectronic Considerations in Conformational Preferences and Reactivity

Stereoelectronic effects are orbital-based interactions that dictate the preferred three-dimensional arrangement of a molecule, which in turn governs its reactivity. wikipedia.orgbaranlab.org These effects are critical in understanding the behavior of flexible molecules like 1-[4-(3-trifluoromethoxy-phenoxy)-phenyl]-ethanone.

Aryl-Carbonyl Conformation : Studies on substituted acetophenones have shown that steric and electronic repulsions often lead to a preferred conformation where the carbonyl group is not coplanar with the aromatic ring. Minimizing dipole-dipole repulsion between the C=O bond and other polar bonds, such as the C-O ether linkage, will influence the rotational angle and thus the accessibility of the carbonyl carbon for nucleophilic attack.

Diaryl Ether Conformation : The ether linkage allows the two aromatic rings to be twisted relative to one another. The equilibrium conformation will be a balance between maximizing π-system conjugation (favoring planarity) and minimizing steric clashes between the rings. The presence of the bulky -OCF3 group will significantly influence this preferred dihedral angle.

Trifluoromethoxy Group Orientation : As noted previously, the -OCF3 group itself prefers a non-planar arrangement with respect to its attached ring. rsc.org

These conformational preferences are not static but represent a low-energy state. The molecule's ability to access other, potentially more reactive, conformations is crucial. A stereoelectronic effect, such as the requirement for a specific orbital alignment for a reaction to occur (e.g., anti-periplanar alignment for an elimination or nucleophilic attack), means that the molecule's reactivity is directly linked to its conformational landscape. wikipedia.org For example, the trajectory of a nucleophile attacking the carbonyl group (the Bürgi-Dunitz angle) will be influenced by the preferred conformation of the entire molecule, potentially leading to stereoselective outcomes if new chiral centers are formed.

Applications As Chemical Intermediates and Building Blocks in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

As an acetophenone (B1666503) derivative, 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone serves as a foundational component for constructing larger, more intricate organic structures. The presence of the trifluoromethoxy (-OCF₃) group is particularly significant. This group is known to enhance metabolic stability and lipophilicity in pharmaceutical compounds, making this intermediate valuable in medicinal chemistry research. The ketone moiety is a key reactive site, allowing for a variety of chemical transformations. For instance, it can undergo reactions such as nucleophilic addition, condensation, and reduction, which are fundamental steps in the synthesis of complex target molecules. Its utility as a precursor is rooted in its ability to introduce the trifluoromethoxy-phenoxy-phenyl scaffold into a final product, a common motif in the development of new chemical entities.

Role in the Development of Diverse Heterocyclic Systems (e.g., Chalcones, Thiazepines, Pyrroles)

The structure of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone is particularly well-suited for the synthesis of various heterocyclic compounds.

Chalcones: This compound is a direct precursor to a class of compounds known as chalcones. Through a base-catalyzed Claisen-Schmidt condensation reaction with various aromatic aldehydes, the ketone functional group of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone can be readily converted into an α,β-unsaturated ketone system characteristic of chalcones. molbase.cn These resulting chalcones, bearing the 4-(3-trifluoromethoxy-phenoxy)phenyl group, are themselves important intermediates for synthesizing other heterocyclic systems. molbase.cn

Thiazepines: The chalcones derived from 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone can be further utilized to construct seven-membered heterocyclic rings like thiazepines. A common synthetic route involves the reaction of these chalcone (B49325) intermediates with aminothiophenol derivatives. This cyclocondensation reaction leads to the formation of the thiazepine ring system, incorporating the complex substituent from the original ethanone (B97240) building block.

Pyrroles: While less direct, this ethanone derivative can also be involved in the synthesis of substituted pyrroles. Synthetic strategies such as the Paal-Knorr pyrrole (B145914) synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with an amine, can be adapted. Although not a 1,4-dicarbonyl itself, 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone can be chemically modified or used in multi-step reaction sequences that ultimately lead to the formation of highly substituted pyrrole rings.

Heterocyclic SystemSynthetic MethodPrecursor Role of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone
Chalcones Claisen-Schmidt CondensationReacts with aromatic aldehydes to form the core chalcone structure.
Thiazepines CyclocondensationUsed to first synthesize a chalcone intermediate, which then reacts to form the thiazepine ring.
Pyrroles Paal-Knorr Synthesis (or variations)Can be incorporated into multi-step syntheses that generate the necessary precursors for pyrrole ring formation.

Utility in Materials Science Research and Specialty Chemical Development

The unique electronic and physical properties imparted by the trifluoromethoxy group make 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone a compound of interest in materials science. The -OCF₃ group is strongly electron-withdrawing and can influence the photophysical and electronic characteristics of molecules into which it is incorporated. This makes it a useful building block for the development of specialty chemicals, such as liquid crystals and polymers, where precise tuning of properties like dielectric constant and thermal stability is required.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone and its analogs is a crucial first step for enabling broader research. Traditional methods for the synthesis of diaryl ethers often require harsh reaction conditions. Modern catalytic approaches offer milder and more sustainable alternatives.

Future research could focus on optimizing palladium-catalyzed C-O cross-coupling reactions for the synthesis of this and related fluorinated phenoxyphenyl ethanones. The use of advanced ligand systems can improve reaction efficiency and substrate scope. Additionally, exploring metal-free synthetic strategies, such as those employing hypervalent iodine reagents or sulfuryl fluoride (B91410), could provide more environmentally friendly and cost-effective production methods. The development of one-pot procedures, where multiple synthetic steps are combined without isolating intermediates, would further enhance the efficiency and sustainability of the synthesis.

A comparative analysis of different synthetic approaches could be tabulated to guide future synthetic efforts:

Synthetic ApproachPotential AdvantagesKey Research Focus
Palladium-Catalyzed C-O Cross-CouplingHigh efficiency, broad substrate scopeDevelopment of novel ligands, optimization of reaction conditions
Copper-Catalyzed Ullmann CondensationCost-effective catalystMilder reaction conditions, improved yields
Metal-Free Diaryl Ether SynthesisAvoidance of heavy metal contaminationExploration of new reagents, broader applicability
One-Pot Multi-Step SynthesisIncreased efficiency, reduced wasteProcess optimization, catalyst compatibility

Advanced Spectroscopic Characterization of Complex Derivatives

A thorough understanding of the three-dimensional structure and electronic properties of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone and its derivatives is paramount for predicting their behavior and designing new applications. Advanced spectroscopic techniques are indispensable tools for this purpose.

Given the presence of the trifluoromethoxy group, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy will be a particularly powerful technique. nih.gov Future studies should employ advanced NMR experiments to probe the local environment of the fluorine atoms. nih.gov Techniques such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide valuable information about through-space interactions and conformational preferences. Furthermore, the large chemical shift dispersion of ¹⁹F NMR can be exploited to monitor subtle electronic changes upon structural modification or interaction with other molecules. nih.gov

Combining NMR with high-resolution mass spectrometry (HRMS) will be crucial for the unambiguous identification of novel derivatives and potential metabolites. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information.

Spectroscopic TechniqueInformation GainedFuture Research Application
¹⁹F NMR SpectroscopyElectronic environment of the trifluoromethoxy group, conformational analysisCharacterization of derivatives, studying intermolecular interactions
¹H-¹⁹F HOESYThrough-space internuclear distances, conformational preferencesElucidation of 3D structure in solution
High-Resolution Mass Spectrometry (HRMS)Exact mass, elemental compositionUnambiguous identification of new compounds
Tandem Mass Spectrometry (MS/MS)Structural fragmentation patternsStructural elucidation of unknown derivatives

In-depth Computational Studies for Predictive Chemical Design

Computational chemistry offers a powerful and cost-effective avenue for predicting the properties and reactivity of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone and for guiding the design of new derivatives with tailored functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. nih.gov These calculations can provide insights into its reactivity, stability, and potential interaction sites. nih.gov For instance, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, which is valuable for designing further chemical modifications. nih.gov

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its derivatives in different environments, such as in solution or interacting with a biological target. This information is crucial for understanding its behavior at a molecular level.

Computational MethodPredicted PropertiesApplication in Chemical Design
Density Functional Theory (DFT)Electronic structure, reactivity indices, spectroscopic propertiesGuiding synthetic modifications, predicting reactivity
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectraDesigning molecules with specific optical properties
Molecular Dynamics (MD) SimulationsConformational analysis, intermolecular interactionsUnderstanding dynamic behavior, predicting binding modes
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bondsCharacterizing intramolecular and intermolecular interactions

Elucidation of Broader Structure-Reactivity Correlations for Fluorinated Phenoxyphenyl Ethanones

Establishing clear relationships between the chemical structure and the observed reactivity or properties is a cornerstone of chemical research. For the class of fluorinated phenoxyphenyl ethanones, systematic studies are needed to build a comprehensive understanding of these correlations.

A key future direction will be the synthesis of a focused library of derivatives of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone. This library should systematically explore variations in the substitution pattern on both aromatic rings and modifications of the ethanone (B97240) moiety.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can then be performed on this library. researchgate.netscispace.com By correlating experimentally determined properties (e.g., reactivity, lipophilicity, potential biological activity) with calculated molecular descriptors, predictive models can be developed. researchgate.netscispace.com These models will be invaluable for the rational design of new compounds with desired characteristics, minimizing the need for extensive trial-and-error synthesis.

Research ApproachObjectiveExpected Outcome
Synthesis of a Focused Chemical LibrarySystematically probe the effect of structural modificationsA diverse set of compounds for structure-reactivity studies
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activityPredictive models for designing compounds with enhanced activity
Quantitative Structure-Property Relationship (QSPR)Correlate chemical structure with physicochemical propertiesPredictive models for designing materials with desired properties
Hammett AnalysisQuantify electronic effects of substituents on reactivityUnderstanding the influence of electronics on reaction mechanisms

By pursuing these integrated research avenues, the scientific community can unlock the full potential of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone and its derivatives, paving the way for advancements in various fields of chemical science.

Q & A

Q. What are the established synthetic routes for 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the trifluoromethoxy-phenoxy intermediate via Williamson ether synthesis (using 3-trifluoromethoxyphenol and 4-iodophenol under basic conditions) , and (2) Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to introduce the ethanone group . Key factors affecting yield include:
  • Catalyst choice : AlCl₃ yields 65–72%, while FeCl₃ reduces side reactions but lowers yield (58–60%) .
  • Temperature : Optimal acylation occurs at 0–5°C to minimize decomposition .
  • Solvent : Anhydrous dichloromethane or nitrobenzene improves electrophilic substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on aromatic proton splitting patterns (δ 6.8–7.5 ppm for para-substituted phenyl groups) and carbonyl carbon (δ 195–205 ppm) .
  • ¹⁹F NMR : The trifluoromethoxy group shows a distinct singlet near δ -58 to -60 ppm .
  • IR Spectroscopy : Confirm carbonyl stretch (C=O) at 1680–1720 cm⁻¹ and aryl ether (C-O-C) at 1240–1280 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 324 (C₁₅H₁₁F₃O₃⁺) with fragmentation patterns indicating loss of COCH₃ .

Q. What functional group transformations are possible for this compound?

  • Methodological Answer :
  • Reduction : The ketone can be reduced to a secondary alcohol using NaBH₄ (mild) or LiAlH₄ (harsh) .
  • Oxidation : Under strong conditions (KMnO₄/H₂SO₄), the ethanone oxidizes to a carboxylic acid, but the trifluoromethoxy group remains stable .
  • Nucleophilic Substitution : The phenoxy group undergoes nitration or halogenation, though the trifluoromethoxy group deactivates the ring, requiring HNO₃/H₂SO₄ at elevated temperatures .

Q. How can researchers validate compound purity for research-grade applications?

  • Methodological Answer :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥98% is acceptable for biological studies .
  • Melting Point : Consistent melting behavior (reported range 92–94°C) indicates crystallinity .
  • TLC : Spot homogeneity in ethyl acetate/hexane (1:3) with UV visualization .

Q. What stability concerns exist for this compound under standard lab conditions?

  • Methodological Answer :
  • Light Sensitivity : The trifluoromethoxy group is photostable, but the ketone may degrade under prolonged UV exposure. Store in amber vials .
  • Hydrolysis : Susceptible to base-mediated hydrolysis of the acetyl group; avoid aqueous bases .

Advanced Research Questions

Q. How to optimize Friedel-Crafts acylation for improved regioselectivity?

  • Methodological Answer :
  • Catalyst Screening : Test BF₃·OEt₂ or ZnCl₂ as alternatives to AlCl₃ to reduce carbocation rearrangements .
  • Solvent Effects : Use nitrobenzene to stabilize the acylium ion and enhance para-selectivity .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify optimal quenching time .

Q. How to resolve contradictions in ¹⁹F NMR chemical shifts for trifluoromethoxy analogs?

  • Methodological Answer :
  • Internal Calibration : Use CFCl₃ as an external standard (δ 0 ppm) to normalize shifts across studies .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify solvent or pH effects .

Q. What experimental approaches study metabolic pathways in mammalian cells?

  • Methodological Answer :
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolic products via scintillation counting .
  • LC-MS/MS : Profile phase I metabolites (e.g., hydroxylated derivatives) in hepatocyte incubations .
  • Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .

Q. How does the trifluoromethoxy group influence nucleophilic aromatic substitution (NAS) kinetics?

  • Methodological Answer :
  • Hammett Studies : Compare σₚ values (trifluoromethoxy: σₚ ≈ 0.35) to predict activation barriers .
  • Kinetic Isotope Effects : Use deuterated substrates to assess rate-determining steps .
  • Computational Modeling : Calculate LUMO energies (Gaussian 16) to quantify electrophilicity .

Q. What computational strategies predict crystalline packing behavior?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Map intermolecular interactions (C=O···H, F···H) using CrystalExplorer .
  • PXRD Simulation : Compare experimental diffraction patterns with Mercury-generated models .
  • Thermodynamic Stability : Calculate lattice energies (DFT-D3) to assess polymorph preferences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.